molecular formula C17H15N2O3S- B11824695 7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline

7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline

Cat. No.: B11824695
M. Wt: 327.4 g/mol
InChI Key: SYNNFMRHXHKDSQ-UHFFFAOYSA-M
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Preparation Methods

The synthesis of N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide involves several steps. One common method includes the reaction of 7-methoxy-4-quinolinecarboxaldehyde with 4-aminobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with sulfamide under suitable conditions to yield the final product . The reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like sodium carbonate .

Chemical Reactions Analysis

N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide involves its interaction with specific molecular targets. As an ENPP1 inhibitor, it inhibits the hydrolysis of 2’3’-cGAMP and ATP analogs, leading to enhanced transcription of genes encoding interferon-beta (IFN-β) in stimulated cells . This inhibition affects various signaling pathways and physiological processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

N-[[4-(7-methoxy-4-quinolinyl)phenyl]methyl]-sulfamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H15N2O3S-

Molecular Weight

327.4 g/mol

IUPAC Name

7-methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline

InChI

InChI=1S/C17H16N2O3S/c1-22-14-6-7-16-15(8-9-18-17(16)10-14)13-4-2-12(3-5-13)11-19-23(20)21/h2-10,19H,11H2,1H3,(H,20,21)/p-1

InChI Key

SYNNFMRHXHKDSQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)C3=CC=C(C=C3)CNS(=O)[O-]

Origin of Product

United States

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